Cas no 1360364-03-9 (octahydro-1H-isoindol-5-onehydrochloride)

octahydro-1H-isoindol-5-onehydrochloride 化学的及び物理的性質
名前と識別子
-
- Hexahydro-1H-isoindol-5(6H)-one
- Octahydro-isoindol-5-one
- octahydro-1H-isoindol-5-onehydrochloride
-
- MDL: MFCD32861443
- インチ: 1S/C8H13NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-7,9H,1-5H2
- InChIKey: SIJLFJVYRRRWLS-UHFFFAOYSA-N
- ほほえんだ: C1C2C(CC(=O)CC2)CN1
計算された属性
- せいみつぶんしりょう: 139.099714038g/mol
- どういたいしつりょう: 139.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 29.1Ų
octahydro-1H-isoindol-5-onehydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7135375-0.1g |
octahydro-1H-isoindol-5-one |
1360364-03-9 | 0.1g |
$628.0 | 2023-05-25 | ||
Enamine | EN300-7135375-0.25g |
octahydro-1H-isoindol-5-one |
1360364-03-9 | 0.25g |
$657.0 | 2023-05-25 | ||
Enamine | EN300-7135375-5.0g |
octahydro-1H-isoindol-5-one |
1360364-03-9 | 5g |
$2070.0 | 2023-05-25 | ||
eNovation Chemicals LLC | Y1129299-100mg |
Octahydro-isoindol-5-one |
1360364-03-9 | 96% | 100mg |
$420 | 2022-11-01 | |
Chemenu | CM563377-1g |
Hexahydro-1H-isoindol-5(6H)-one |
1360364-03-9 | 95%+ | 1g |
$2083 | 2023-01-02 | |
eNovation Chemicals LLC | Y1129299-5g |
Octahydro-isoindol-5-one |
1360364-03-9 | 95% | 5g |
$7705 | 2025-02-19 | |
eNovation Chemicals LLC | Y1129299-500mg |
Octahydro-isoindol-5-one |
1360364-03-9 | 95% | 500mg |
$1115 | 2025-02-19 | |
Enamine | EN300-7135375-2.5g |
octahydro-1H-isoindol-5-one |
1360364-03-9 | 2.5g |
$1399.0 | 2023-05-25 | ||
Enamine | EN300-7135375-1.0g |
octahydro-1H-isoindol-5-one |
1360364-03-9 | 1g |
$714.0 | 2023-05-25 | ||
eNovation Chemicals LLC | Y1129299-500mg |
Octahydro-isoindol-5-one |
1360364-03-9 | 95% | 500mg |
$1115 | 2025-02-26 |
octahydro-1H-isoindol-5-onehydrochloride 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
octahydro-1H-isoindol-5-onehydrochlorideに関する追加情報
Recent Advances in the Study of Octahydro-1H-isoindol-5-one Hydrochloride (CAS: 1360364-03-9)
Octahydro-1H-isoindol-5-one hydrochloride (CAS: 1360364-03-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly in the context of neurological disorders and metabolic diseases. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
One of the key areas of investigation has been the synthesis and optimization of octahydro-1H-isoindol-5-one hydrochloride. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in preclinical and clinical studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize the compound and confirm its structural integrity. These efforts have laid a solid foundation for further pharmacological evaluations.
In terms of pharmacological properties, recent studies have demonstrated that octahydro-1H-isoindol-5-one hydrochloride exhibits promising activity as a modulator of specific neurotransmitter systems. For instance, it has been shown to interact with GABA receptors, suggesting potential applications in the treatment of anxiety and epilepsy. Additionally, its effects on metabolic pathways have been investigated, with preliminary data indicating its role in regulating glucose metabolism, which could be relevant for diabetes management.
Another significant development is the exploration of octahydro-1H-isoindol-5-one hydrochloride in combination therapies. Researchers have found that it can enhance the efficacy of existing drugs when used in combination, possibly due to its synergistic effects on target pathways. This has opened new avenues for its use in complex disease conditions where monotherapy may not be sufficient.
Despite these promising findings, challenges remain in the development of octahydro-1H-isoindol-5-one hydrochloride as a therapeutic agent. Issues such as bioavailability, toxicity, and long-term safety need to be addressed through rigorous preclinical and clinical testing. Ongoing studies are focusing on optimizing its pharmacokinetic profile to ensure its suitability for human use.
In conclusion, octahydro-1H-isoindol-5-one hydrochloride (CAS: 1360364-03-9) represents a compound with substantial therapeutic potential. Recent advancements in its synthesis, pharmacological characterization, and application in combination therapies highlight its versatility and promise. However, further research is essential to overcome existing challenges and fully realize its clinical benefits. This brief underscores the importance of continued investment in the study of this compound to unlock its potential in addressing unmet medical needs.
1360364-03-9 (octahydro-1H-isoindol-5-onehydrochloride) 関連製品
- 2248297-21-2(5-(Methylsulfonimidoyl)pentanenitrile)
- 4105-38-8(2',3',5'-Tri-O-acetyluridine)
- 1806178-83-5(5-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1153484-01-5(1-{1-(2-bromophenyl)ethylamino}propan-2-ol)
- 692287-62-0(2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)
- 1251621-57-4(4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide)
- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)
- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)
- 173252-76-1(5-Trifluoromethoxyindan-1-one)
- 1803858-48-1(3-Bromo-1-(3,5-diethylphenyl)propan-2-one)



